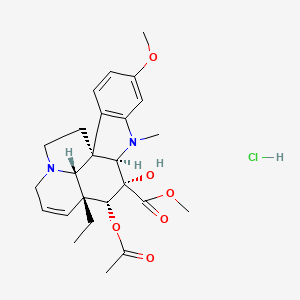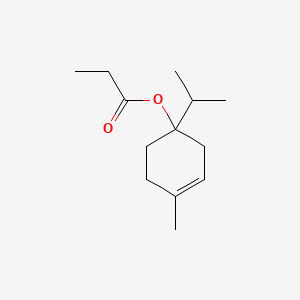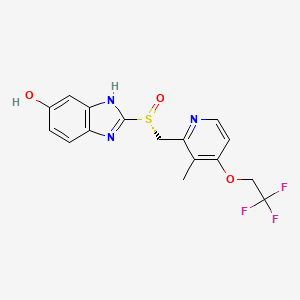
(R)-5-Hydroxylansoprazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-5-Hydroxylansoprazole is a chiral derivative of lansoprazole, a proton pump inhibitor commonly used to treat conditions like gastroesophageal reflux disease (GERD) and peptic ulcers. This compound is notable for its potential enhanced pharmacological properties due to its specific stereochemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Hydroxylansoprazole typically involves the chiral resolution of lansoprazole or its intermediates. One common method is the asymmetric reduction of a ketone precursor using chiral catalysts or reagents. The reaction conditions often include:
Solvents: Methanol, ethanol, or dichloromethane.
Catalysts: Chiral ligands or enzymes.
Temperature: Typically maintained at low to moderate temperatures (0-50°C) to ensure selectivity.
Industrial Production Methods
Industrial production of ®-5-Hydroxylansoprazole may involve large-scale chiral resolution techniques such as:
Chromatographic separation: Using chiral stationary phases.
Enzymatic resolution: Employing specific enzymes that selectively react with one enantiomer.
Análisis De Reacciones Químicas
Types of Reactions
®-5-Hydroxylansoprazole undergoes several types of chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the hydroxyl group to a hydrogen atom.
Substitution: Nucleophilic substitution reactions at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dehydroxylated derivatives.
Substitution: Halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
®-5-Hydroxylansoprazole has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential as a more effective proton pump inhibitor with fewer side effects.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
®-5-Hydroxylansoprazole exerts its effects by inhibiting the H+/K+ ATPase enzyme in the stomach lining, which is responsible for acid secretion. The compound binds to the enzyme’s active site, blocking the final step of acid production. This inhibition reduces gastric acidity, providing relief from acid-related disorders.
Comparación Con Compuestos Similares
Similar Compounds
Lansoprazole: The parent compound, widely used as a proton pump inhibitor.
Omeprazole: Another proton pump inhibitor with a similar mechanism of action.
Esomeprazole: The S-enantiomer of omeprazole, known for its improved pharmacokinetic profile.
Uniqueness
®-5-Hydroxylansoprazole is unique due to its specific stereochemistry, which may offer enhanced selectivity and potency compared to its racemic or other enantiomeric counterparts. This specificity can lead to improved therapeutic outcomes and reduced side effects.
Propiedades
Número CAS |
220609-28-9 |
|---|---|
Fórmula molecular |
C16H14F3N3O3S |
Peso molecular |
385.4 g/mol |
Nombre IUPAC |
2-[(R)-[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-3H-benzimidazol-5-ol |
InChI |
InChI=1S/C16H14F3N3O3S/c1-9-13(20-5-4-14(9)25-8-16(17,18)19)7-26(24)15-21-11-3-2-10(23)6-12(11)22-15/h2-6,23H,7-8H2,1H3,(H,21,22)/t26-/m1/s1 |
Clave InChI |
IDCLTMRSSAXUNY-AREMUKBSSA-N |
SMILES isomérico |
CC1=C(C=CN=C1C[S@@](=O)C2=NC3=C(N2)C=C(C=C3)O)OCC(F)(F)F |
SMILES canónico |
CC1=C(C=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)O)OCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


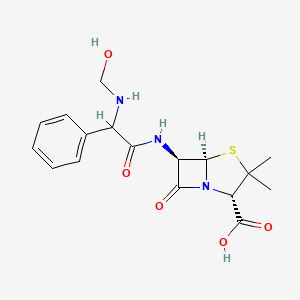
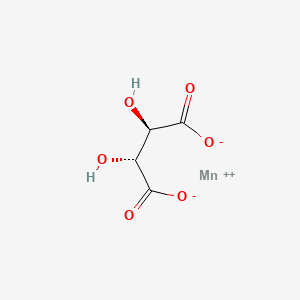

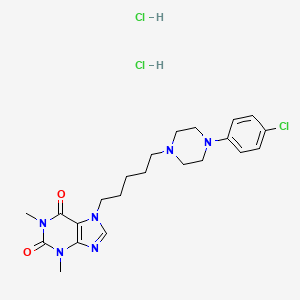

![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(ethylamino)-4-(2-methoxyethoxy)phenyl]-](/img/structure/B12780012.png)
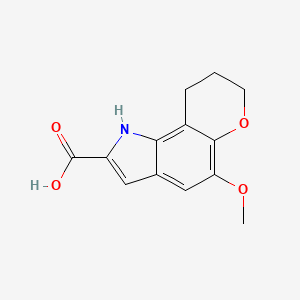
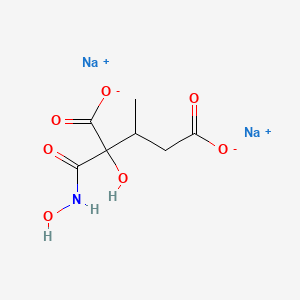

![4-Quinazolinamine, N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-(1,3-dioxolan-2-yl)-2-furanyl]-](/img/structure/B12780032.png)


